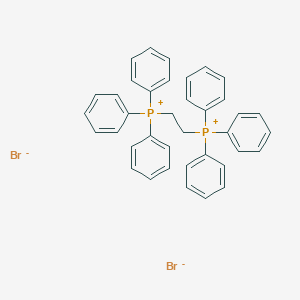

Ethane-1,2-diylbis(triphenylphosphonium) bromide

Descripción general

Descripción

Ethane-1,2-diylbis(triphenylphosphonium) bromide: is a chemical compound with the molecular formula C38H34Br2P2 and a molecular weight of 712.43 g/mol . It is also known by other names such as Dimethylenebis(triphenylphosphonium) dibromide and Ethylenebis(triphenylphosphonium bromide) . This compound is characterized by its hygroscopic nature and high melting point of 317-320°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethane-1,2-diylbis(triphenylphosphonium) bromide typically involves the reaction of triphenylphosphine with 1,2-dibromoethane . The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Ethane-1,2-diylbis(triphenylphosphonium) bromide undergoes various types of chemical reactions, including substitution and oxidation reactions .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as or .

Oxidation Reactions: These reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phosphonium salts , while oxidation reactions can produce phosphine oxides .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Synthesis

Ethane-1,2-diylbis(triphenylphosphonium) bromide serves as a critical reagent in organic synthesis, particularly in the preparation of phosphonium ylides used in Wittig reactions. These ylides facilitate the formation of alkenes from aldehydes or ketones, making this compound invaluable in synthetic organic chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Wittig Reaction | Formation of alkenes from carbonyl compounds | 75-90 |

| Bromination | Bromination of anilines and phenols | 80-85 |

| Substitution Reactions | Nucleophilic substitution with various nucleophiles | 70-80 |

Biological Applications

Cell Membrane Permeability Studies

Researchers utilize this compound to investigate cell membrane permeability. Its ability to traverse lipid membranes allows for studies on mitochondrial function and the effects of various compounds on cellular processes.

Mitochondrial Targeting

This compound has shown promise as a mitochondria-targeting agent in drug delivery systems. By conjugating drugs to phosphonium groups, researchers can enhance the specificity and efficacy of therapeutic agents aimed at mitochondrial dysfunction.

Materials Science

Surface Passivation in Perovskite Solar Cells

Recent studies have highlighted the use of this compound for surface passivation of perovskite nanocrystals and thin films. This application significantly improves photoluminescence quantum efficiencies and the stability of perovskite solar cells.

Case Study: Enhanced Stability and Efficiency

In a study conducted by researchers at the University of Manchester, it was demonstrated that treating perovskite thin films with this compound resulted in a notable reduction in nonradiative recombination rates. The power conversion efficiency increased from 18.5% to 20.1% when compared to untreated samples.

Table 2: Performance Metrics of Perovskite Solar Cells

| Treatment | Power Conversion Efficiency (%) | Nonradiative Recombination Rate (s^-1) |

|---|---|---|

| Untreated | 18.5 | High |

| This compound treated | 20.1 | Reduced |

Industrial Applications

Catalyst in Specialty Chemical Production

In industrial settings, this compound is utilized as a catalyst for various reactions involving specialty chemicals. Its role as a brominating agent facilitates more efficient synthesis pathways compared to traditional methods.

Mecanismo De Acción

The mechanism by which Ethane-1,2-diylbis(triphenylphosphonium) bromide exerts its effects involves its ability to interact with biological membranes and mitochondria . The compound’s lipophilic triphenylphosphonium groups facilitate its accumulation within the mitochondrial matrix , where it can influence mitochondrial function and cellular energy production . This targeting ability makes it a valuable tool in studies of mitochondrial physiology and pathology .

Comparación Con Compuestos Similares

Ethane-1,2-diylbis(triphenylphosphonium) bromide can be compared with other similar compounds such as:

- Methyltriphenylphosphonium bromide

- Ethyltriphenylphosphonium bromide

- Phenyltrimethylphosphonium bromide

These compounds share similar phosphonium cation structures but differ in their alkyl substituents . This compound is unique due to its ethylene bridge , which imparts distinct chemical properties and biological activities .

Actividad Biológica

Ethane-1,2-diylbis(triphenylphosphonium) bromide, commonly referred to as TPP-bis, is a phosphonium salt that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems, particularly in mitochondrial targeting and drug delivery applications. This article delves into the biological activity of TPP-bis, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

TPP-bis has the following chemical structure:

- Molecular Formula : CHBrP

- Molecular Weight : 515.44 g/mol

- CAS Number : 1519-45-5

The compound consists of two triphenylphosphonium groups linked by an ethylene bridge (CH). This structure is crucial for its biological activity, particularly its ability to cross cellular membranes and accumulate in mitochondria.

TPP-bis functions primarily through:

- Mitochondrial Targeting : The positive charge of the triphenylphosphonium moiety facilitates its accumulation in mitochondria due to the negative membrane potential of these organelles. This property is leveraged in drug delivery systems aimed at targeting mitochondrial dysfunctions associated with various diseases .

- Cell Membrane Permeability : TPP-bis enhances the permeability of cell membranes, allowing for increased uptake of therapeutic agents. This characteristic is particularly useful in cancer therapy, where it can improve the efficacy of chemotherapeutic drugs .

Anticancer Activity

Several studies have investigated the anticancer properties of TPP-bis:

- Cytotoxicity Studies : In vitro assays have shown that TPP-bis exhibits significant cytotoxic effects against various cancer cell lines, including colon (HST-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D) cells. The compound's effectiveness is attributed to its ability to induce apoptosis through mitochondrial pathways .

- Mechanistic Insights : Research indicates that TPP-bis can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death. This mechanism has been linked to its potential as a selective agent against cancer cells while sparing normal cells .

Drug Delivery Systems

TPP-bis has been explored as a carrier for drug delivery due to its favorable properties:

- Mitochondria-Targeting Drug Conjugates : Studies have demonstrated that conjugating TPP-bis with various therapeutic agents enhances their delivery specifically to mitochondria. For example, TPP-bis conjugates have shown improved efficacy in delivering anticancer drugs directly to tumor cells .

- Formulation Development : The development of liposomal formulations incorporating TPP-bis has been reported, which enhances the stability and bioavailability of drugs while minimizing systemic toxicity .

Case Studies

Several key studies illustrate the biological activity of TPP-bis:

- Study on Cytotoxicity : A study evaluating the cytotoxic effects of TPP-bis on human cancer cell lines reported a dose-dependent response with IC50 values indicating potent activity at low micromolar concentrations. The study also highlighted the compound's ability to inhibit DNA synthesis in cancer cells without affecting normal cells significantly .

- Mitochondrial Function Assessment : Research assessing mitochondrial membrane potential changes upon treatment with TPP-bis indicated significant depolarization in cancer cells compared to control groups. This effect correlates with increased apoptosis markers such as cleaved caspase-3 and PARP .

- Therapeutic Efficacy in Vivo : Animal model studies demonstrated that TPP-bis conjugates significantly reduced tumor growth compared to untreated controls, showcasing their potential for clinical applications in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyltriphenylphosphonium bromide | Monophosphonium | Moderate cytotoxicity |

| Ethyltriphenylphosphonium bromide | Monophosphonium | Lower mitochondrial targeting |

| Phenyltrimethylphosphonium bromide | Monophosphonium | Limited application |

| This compound | Diphosphonium | High cytotoxicity; excellent mitochondrial targeting |

Propiedades

Número CAS |

1519-45-5 |

|---|---|

Fórmula molecular |

C38H34BrP2+ |

Peso molecular |

632.5 g/mol |

Nombre IUPAC |

triphenyl(2-triphenylphosphaniumylethyl)phosphanium;bromide |

InChI |

InChI=1S/C38H34P2.BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;/h1-30H,31-32H2;1H/q+2;/p-1 |

Clave InChI |

CHRKHMGMGKEAAN-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |

SMILES canónico |

C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |

Key on ui other cas no. |

1519-45-5 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.